molecular formula C17H14FN5 B11208353 7-(4-Fluorophenyl)-5-(4-methylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine

7-(4-Fluorophenyl)-5-(4-methylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine

Cat. No.: B11208353
M. Wt: 307.32 g/mol
InChI Key: XNRLFPSCORQYDF-UHFFFAOYSA-N
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Description

7-(4-Fluorophenyl)-5-(4-methylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a tetrazolo[1,5-a]pyrimidine core, which is known for its stability and reactivity, making it a valuable scaffold in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-Fluorophenyl)-5-(4-methylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-fluoroaniline and 4-methylaniline with a suitable pyrimidine derivative in the presence of a cyclizing agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The reaction is usually carried out under reflux conditions, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for scaling up the production while maintaining product purity and consistency.

Chemical Reactions Analysis

Types of Reactions

7-(4-Fluorophenyl)-5-(4-methylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, where halogen atoms can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, H2O2 in the presence of a catalyst.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility for further applications.

Scientific Research Applications

7-(4-Fluorophenyl)-5-(4-methylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 7-(4-Fluorophenyl)-5-(4-methylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 7-(4-Fluorophenyl)-5-(4-methylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine stands out due to its unique tetrazolo[1,5-a]pyrimidine core, which imparts distinct chemical and biological properties. This core structure enhances the compound’s stability and reactivity, making it a valuable scaffold for various applications in medicinal chemistry and material science.

Properties

Molecular Formula

C17H14FN5

Molecular Weight

307.32 g/mol

IUPAC Name

7-(4-fluorophenyl)-5-(4-methylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C17H14FN5/c1-11-2-4-12(5-3-11)15-10-16(13-6-8-14(18)9-7-13)23-17(19-15)20-21-22-23/h2-10,16H,1H3,(H,19,20,22)

InChI Key

XNRLFPSCORQYDF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(N3C(=NN=N3)N2)C4=CC=C(C=C4)F

Origin of Product

United States

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